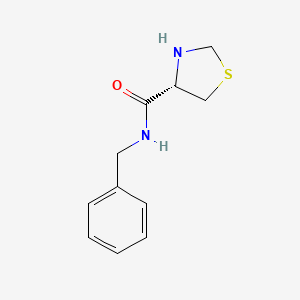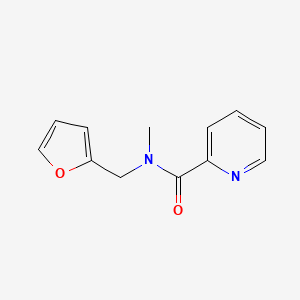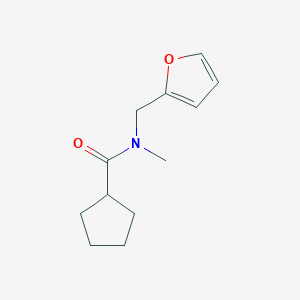
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide, also known as BTZ, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded proteins and ultimately, cell death.
This compound has also been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of inflammatory cytokines. By inhibiting this pathway, this compound reduces inflammation in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
In addition, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This reduces tissue damage and improves the overall health of the animal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal models, making it a safe option for research purposes. Another advantage is its versatility, as it has been shown to exhibit a range of biological activities.
However, one limitation of using this compound in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in animal models. Another limitation is its stability, as it can degrade over time, leading to inconsistent results.
Direcciones Futuras
There are several future directions for the research of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide. One direction is the development of this compound analogs with improved solubility and stability. Another direction is the investigation of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, the combination of this compound with other drugs, such as chemotherapy drugs, may lead to improved efficacy and reduced side effects. Finally, the development of this compound as a therapeutic agent for the treatment of HIV may have significant clinical implications.
Métodos De Síntesis
The synthesis of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide can be achieved through a variety of methods, including the reaction of benzylamine with thiosemicarbazide, followed by cyclization with formaldehyde. Other methods involve the reaction of benzyl isothiocyanate with thiosemicarbazide or the reaction of benzyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The most common method for synthesizing this compound involves the reaction of benzylamine with thiosemicarbazide in the presence of formaldehyde.
Aplicaciones Científicas De Investigación
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
This compound also exhibits anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models.
Furthermore, this compound has antiviral properties, specifically against human immunodeficiency virus (HIV). It has been shown to inhibit HIV replication by binding to the viral integrase enzyme, which is essential for viral replication.
Propiedades
IUPAC Name |
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,12,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQMBNEISIBQD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCS1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)





![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

